molecular formula C9H8BrF3O B1523453 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol CAS No. 122243-30-5

2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol

Cat. No. B1523453
M. Wt: 269.06 g/mol
InChI Key: NSFHTONABRSTTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Computational methods can also be used to predict these properties .

Scientific Research Applications

Enzymatic Resolution and Synthetic Applications

2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol and related compounds have been studied for their applications in synthetic chemistry. For instance, Shimizu et al. (1996) explored the lipase-mediated kinetic resolution of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, showcasing its conversion to 1,1,1-trifluoro-2,3-epoxypropane, an important synthetic intermediate (Shimizu, Sugiyama, & Fujisawa, 1996).

NMR Studies for Protein Conformations

In a study by Ye et al. (2015), the sensitivity of various trifluoromethyl tags, including 3-bromo-1,1,1-trifluoropropan-2-ol, in 19F NMR studies was investigated. This research is significant for understanding protein conformations and states (Ye et al., 2015).

Synthesis of Trifluoromethyl Ketones

Rayo et al. (2010) developed an environmentally friendly method for synthesizing 3-alkoxy-1,1,1-trifluoropropan-2-ols, which are precursors to trifluoromethyl ketones, potent inhibitors in various biochemical applications (Rayo et al., 2010).

Applications in Nucleosides and Phosphonates

Jansa et al. (2011) reported an optimized procedure for preparing acyclic nucleosides and nucleoside phosphonates with a trifluoromethyl group. This highlights the use of trifluoromethylated compounds in pharmaceutical research (Jansa et al., 2011).

Antipathogenic Activity of Derivatives

The study by Limban et al. (2011) on the synthesis and antipathogenic activity of new thiourea derivatives, including those with trifluorophenyl groups, underscores the potential of such compounds in developing antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis of Heterocycles and Aliphatic Compounds

Lui et al. (1998) utilized 3-bromo-1,1,1-trifluoroacetone, a closely related compound, in synthesizing various trifluoromethylated heterocycles and aliphatic compounds, demonstrating the versatility of these fluorinated building blocks (Lui, Marhold, & Rock, 1998).

Molecular Dynamics Simulations

Fioroni et al. (2003) conducted molecular dynamics simulations on 1,1,1-trifluoro-propan-2-ol, a related compound, to understand the influence of trifluoromethyl groups on its miscibility with water. This research provides insights into the physicochemical properties of fluorinated molecules (Fioroni, Burger, Mark, & Roccatano, 2003).

Safety And Hazards

This involves identifying any risks associated with handling the compound, including flammability, toxicity, environmental impact, and any precautions that should be taken when handling it .

properties

IUPAC Name

2-(3-bromophenyl)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-8(14,9(11,12)13)6-3-2-4-7(10)5-6/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFHTONABRSTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol

Synthesis routes and methods

Procedure details

Under argon and with stirring, 22.7 ml (22.7 mmol) of a 1 M solution of methylmagnesium bromide in diethyl ether were added dropwise at 0° C. to a solution of 5.22 g (20.6 mmol) of 1-(3-bromophenyl)-2,2,2-trifluoroethanone in 40 ml of anhydrous THF. After the addition had ended, the reaction mixture was stirred at 0° C. for another 30 min. Then—still at 0° C.—excess Grignard reagent was hydrolyzed by careful addition of water. The mixture was then adjusted to a pH of about 5 by addition of 2 M hydrochloric acid. The phases were separated and the aqueous phase was extracted twice with in each case about 20 ml of diethyl ether. The combined organic phases were dried over magnesium sulphate, filtered and evaporated to dryness on a rotary evaporator. This gave 5.32 g (95% of theory) of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZK Wan, E Chenail, HQ Li, C Kendall… - The Journal of …, 2011 - ACS Publications
Cortisol and the glucocorticoid receptor (GR) signaling pathway has been linked to the development of diabetes and metabolic syndrome. In vivo, 11β-hydroxysteroid dehydrogenase …
Number of citations: 44 pubs.acs.org

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